1beta-Calcitriol as a Selective Nongenomic Antagonist: Transcaltachia Assay
In a transcaltachia assay (rapid intestinal calcium transport), 1beta-calcitriol exhibited no agonist activity and instead acted as a potent antagonist of 1α,25-dihydroxyvitamin D3. In contrast, the parent compound 1α,25-dihydroxyvitamin D3 is a full agonist [1].
| Evidence Dimension | Nongenomic agonist/antagonist activity in transcaltachia |
|---|---|
| Target Compound Data | 0% agonist activity; acts as potent stereospecific antagonist |
| Comparator Or Baseline | 1α,25-dihydroxyvitamin D3 (calcitriol) = 100% agonist activity |
| Quantified Difference | Target is a pure antagonist (0% agonism) vs. 100% agonism for comparator |
| Conditions | In vivo transcaltachia assay in chicks |
Why This Matters
This data is critical for researchers needing a clean nongenomic antagonist to dissect rapid, membrane-initiated vitamin D signaling from classical genomic pathways.
- [1] Norman, A. W., Bouillon, R., Farach-Carson, M. C., Bishop, J. E., Zhou, L. X., Nemere, I., ... & Okamura, W. H. (1993). Demonstration that 1 beta,25-dihydroxyvitamin D3 is an antagonist of the nongenomic but not genomic biological responses and biological profile of the three A-ring diastereomers of 1 alpha,25-dihydroxyvitamin D3. Journal of Biological Chemistry, 268(27), 20022-20030. View Source
